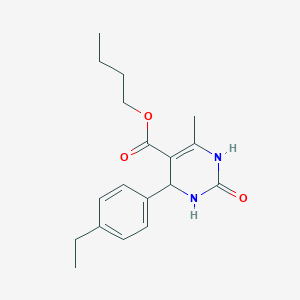![molecular formula C23H27N3O2S B5055535 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. BZP is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is complex and involves multiple neurotransmitter systems. This compound has been shown to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synapse. This leads to increased activation of dopamine receptors and can result in a variety of biochemical and physiological effects. This compound has also been shown to act as a serotonin releasing agent, which increases the concentration of serotonin in the synapse. This can result in a variety of effects, including mood enhancement and increased sociability. Finally, this compound has been shown to act as a GABA receptor agonist, which can result in sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the dose and route of administration. This compound has been shown to have stimulant effects at low doses, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have mood-enhancing effects, including increased sociability and euphoria. At higher doses, this compound can have sedative effects, including decreased locomotor activity and decreased heart rate. This compound has also been shown to have anxiogenic effects, including increased anxiety and panic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide as a pharmacological tool is its specificity for the dopamine, serotonin, and GABA systems. This allows researchers to study the role of these neurotransmitter systems in behavior and cognition. Another advantage is the reproducibility of the synthesis method, which allows for reliable and consistent results. However, one limitation of using this compound is its potential for abuse, which can complicate interpretation of results. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of interest is the study of the long-term effects of this compound on behavior and cognition. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. This compound has been shown to have a variety of biochemical and physiological effects, including stimulant, mood-enhancing, and sedative effects. This compound has been used in the study of the dopamine, serotonin, and GABA systems, and has potential therapeutic applications in the treatment of psychiatric disorders. While there are limitations to its use, this compound remains a valuable tool for scientific research.
Méthodes De Synthèse
The synthesis method of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves the reaction of 2-aminobenzothiazole with 4-piperidinylmethyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol. This synthesis method has been described in detail in several research papers and is considered to be reliable and reproducible.
Applications De Recherche Scientifique
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been used as a pharmacological tool in several scientific research studies. One of the main applications of this compound is in the study of the dopamine system. This compound has been shown to act as a dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in behavior and cognition. This compound has also been used in the study of the serotonin system, as it has been shown to act as a serotonin releasing agent. In addition, this compound has been used in the study of the GABA system, as it has been shown to act as a GABA receptor agonist.
Propriétés
IUPAC Name |
3-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-28-19-6-4-5-18(15-19)24-22(27)10-9-17-11-13-26(14-12-17)16-23-25-20-7-2-3-8-21(20)29-23/h2-8,15,17H,9-14,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDHSFXNXYXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5055463.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5055476.png)
![N-(2-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5055480.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5055487.png)

![1-[4-(4-tert-butylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5055490.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055511.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)
![N~2~-benzyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055525.png)

![4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5055543.png)
